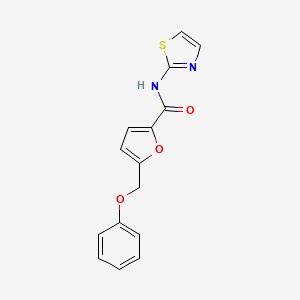
5-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is a thiazole-containing furan derivative that exhibits promising biological activities, making it an attractive target for researchers.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis of Biobased Polyesters
2,5-Bis(hydroxymethyl)furan and its derivatives serve as rigid diol building blocks for the enzymatic synthesis of biobased polyesters, showcasing potential applications in developing sustainable materials. These furan polyesters, synthesized using various diacid ethyl esters and Candida antarctica Lipase B, demonstrate significant molecular weights and varied physical properties depending on the dicarboxylic segments used, indicating their versatility and potential utility in material science applications (Jiang et al., 2014).
Analytical Detection in Honey
Compounds related to furan-2-carboxamide, such as 5-hydroxymethyl-2-furaldehyde (hydroxymethylfurfural) and others, are identified in honey using high-performance liquid chromatography. This method underscores the importance of these compounds in food quality assessment and analytical chemistry, highlighting their role as indicators of honey freshness and quality (Nozal et al., 2001).
Antiprotozoal Agents
Furan derivatives, including those similar to the query compound, have been synthesized and evaluated for their antiprotozoal activity. These studies are crucial in medicinal chemistry, offering potential new therapies for protozoal infections. Compounds exhibiting high DNA affinity and significant in vitro and in vivo activity against protozoal pathogens like Trypanosoma and Plasmodium species have been identified, demonstrating the therapeutic potential of furan-based compounds in treating neglected tropical diseases (Ismail et al., 2004).
Antimicrobial Activity
A thiazole-based heterocyclic amide, closely related to the query compound, has been synthesized and shown to possess antimicrobial activity against a range of microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi. This discovery points to the application of furan-2-carboxamide derivatives in developing new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Çakmak et al., 2022).
Chemical Synthesis and Reactivity Studies
The synthesis and reactivity of compounds containing the furan-2-carboxamide moiety have been extensively studied, highlighting their significance in organic synthesis and chemical research. These studies provide insights into the mechanisms of chemical reactions involving furan derivatives and their potential applications in synthesizing novel compounds with specific properties and activities (Aleksandrov et al., 2017).
Eigenschaften
IUPAC Name |
5-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-14(17-15-16-8-9-21-15)13-7-6-12(20-13)10-19-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOPCQYHELSJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197318 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

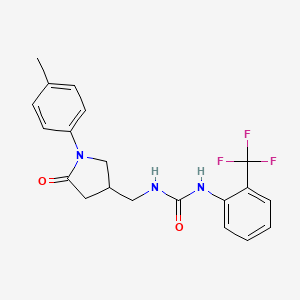
![N-[3-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide](/img/structure/B2980830.png)
![Ethyl 2-(3-(pyrrolidin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate oxalate](/img/structure/B2980834.png)


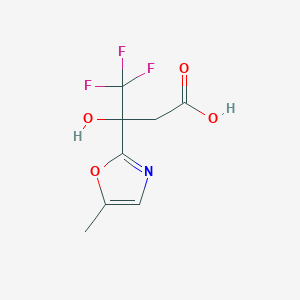
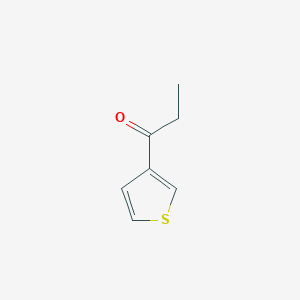
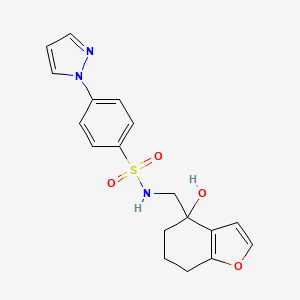

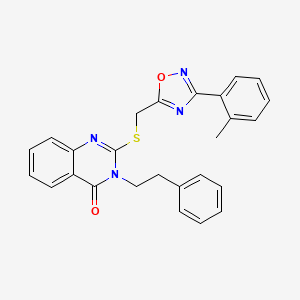
![Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2980846.png)
![N-[(3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2980847.png)
![8-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2980849.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide](/img/structure/B2980850.png)